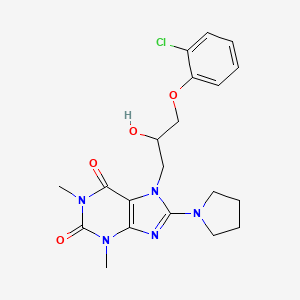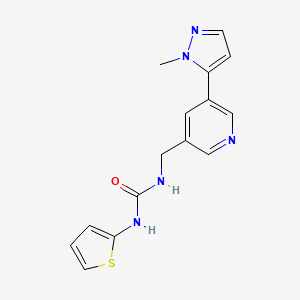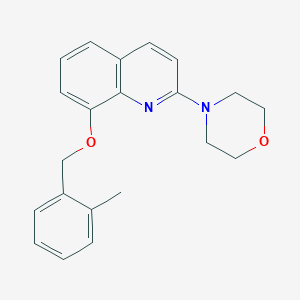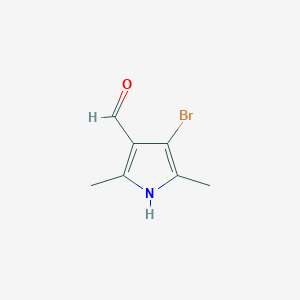![molecular formula C16H9BrN2O B2833534 1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile CAS No. 1923269-08-2](/img/structure/B2833534.png)
1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromophenyl group attached to the carbonyl carbon and a nitrile group at the 5-position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole is reacted with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Nitrile Group: The nitrile group can be introduced through a Sandmeyer reaction, where the corresponding amine is converted to a diazonium salt and then reacted with copper(I) cyanide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromophenyl group is coupled with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Aplicaciones Científicas De Investigación
1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The indole core can mimic the structure of tryptophan, allowing the compound to bind to various receptors and enzymes. The bromophenyl and nitrile groups can enhance binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function.
Comparación Con Compuestos Similares
1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile can be compared with other indole derivatives such as:
1H-indole-3-carboxaldehyde: Similar in structure but lacks the bromophenyl and nitrile groups, resulting in different chemical reactivity and biological activity.
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: Contains a thiourea group instead of a nitrile group, leading to different pharmacological properties.
Indole-3-acetic acid: A natural plant hormone with a carboxylic acid group instead of a nitrile group, used in plant growth regulation.
The unique combination of the bromophenyl and nitrile groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-(3-bromobenzoyl)indole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O/c17-14-3-1-2-13(9-14)16(20)19-7-6-12-8-11(10-18)4-5-15(12)19/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXBUMHRJBIJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)N2C=CC3=C2C=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2833453.png)


![N-(4-chlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2833458.png)
![N'-{[4-(furan-2-yl)thiophen-2-yl]methyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2833459.png)


![methyl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B2833464.png)
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2833465.png)
![N-[2-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2833468.png)


![5-{[(3-fluoro-4-methylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2833473.png)
![N-(3,4-dimethoxyphenyl)-4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidine-1-carboxamide](/img/structure/B2833474.png)
